molecular formula C22H21N3O B2640048 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide CAS No. 1797945-05-1

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide

Cat. No. B2640048
CAS RN: 1797945-05-1
M. Wt: 343.43
InChI Key: ITKHBIGMINZLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide, also known as BTCP, is a synthetic compound that belongs to the indole family of chemicals. BTCP is a potent and selective dopamine reuptake inhibitor that has been used in scientific research for its psychoactive effects.

Mechanism of Action

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting the dopamine transporter, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide are primarily related to its effects on the dopamine system. Increased dopamine activity in the brain has been associated with a range of effects, including increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. However, the specific effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can vary depending on the dose, route of administration, and individual differences in brain chemistry.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in lab experiments is its potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine reuptake inhibition without affecting other neurotransmitter systems. However, the psychoactive effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also limit its usefulness in certain types of experiments, particularly those involving human subjects.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. One area of interest is the development of new compounds that are more selective for the dopamine transporter and have fewer psychoactive effects. Another area of interest is the use of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in studies on the role of the dopamine system in psychiatric disorders such as depression and schizophrenia. Finally, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also be useful in studies on the neurobiology of drug addiction and the development of new treatments for substance use disorders.

Synthesis Methods

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentylamine with benzyl chloride to form 1-benzyl-1-cyanocyclopentane. This intermediate is then reacted with indole-3-carboxylic acid to form 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. The final product is purified using column chromatography.

Scientific Research Applications

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has been used in scientific research as a tool to study the dopamine system in the brain. It is often used in animal studies to investigate the effects of dopamine reuptake inhibition on behavior and neurochemistry. 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has also been used in studies on drug abuse and addiction.

properties

IUPAC Name

1-benzyl-N-(1-cyanocyclopentyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c23-16-22(12-6-7-13-22)24-21(26)19-15-25(14-17-8-2-1-3-9-17)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKHBIGMINZLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.